molecular formula C34H29NO6 B13386571 (S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid

(S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid

Cat. No.: B13386571
M. Wt: 547.6 g/mol
InChI Key: YDZLVLICRXQATH-UHFFFAOYSA-N
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Description

Fmoc-Glu-OFm, also known as (S)-5-((9H-Fluoren-9-yl)methoxy)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Glu-OFm can be synthesized through several methods. One common approach involves the reaction of glutamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-Glu-OFm often involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis, including the addition of Fmoc-Glu-OFm, under controlled conditions. The use of automated systems ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu-OFm undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-Glu-OFm involves the protection of the amino group of glutamic acid through the formation of a stable carbamate linkage with the Fmoc group. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed by treatment with a base, allowing for the sequential addition of amino acids to form peptide bonds .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLVLICRXQATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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